molecular formula C3H6N2O2 B1202565 Acetylurea CAS No. 591-07-1

Acetylurea

Cat. No. B1202565
CAS RN: 591-07-1
M. Wt: 102.09 g/mol
InChI Key: GKRZNOGGALENQJ-UHFFFAOYSA-N
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Description

Acetylurea is an organic compound with the molecular formula C3H6N2O2 . It is a white to off-white solid .


Synthesis Analysis

Acetylurea can be synthesized through various methods. One method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications in large volumes .


Molecular Structure Analysis

The molecular structure of Acetylurea consists of 3 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 102.092 Da and the mono-isotopic mass is 102.042931 Da .


Physical And Chemical Properties Analysis

Acetylurea has a molar mass of 102.09, a density of 1.204, and a melting point of 216-218°C . Its boiling point is estimated to be 191.38°C . It is soluble in water, with a solubility of 13g/L at 15 ºC . The refractive index is estimated to be 1.5110 .

Scientific Research Applications

  • Psychiatric Applications : Acetylurea derivatives like N-acetylcysteine (NAC) have shown promise in treating various psychiatric disorders. They are believed to exert benefits beyond being antioxidants, possibly affecting glutamatergic, neurotropic, and inflammatory pathways. NAC has been used in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder with promising results (Dean, Giorlando, & Berk, 2011).

  • Neurodegenerative Diseases : NAC has garnered interest for its potential applications in neurodegenerative diseases like Parkinson’s and Alzheimer’s, as well as in neuropathic pain and stroke. It acts as a precursor to glutathione and demonstrates antioxidant and anti-inflammatory activities (Tardiolo, Bramanti, & Mazzon, 2018).

  • Metabolic Regulation : Acetylurea compounds, particularly NAC, play roles in metabolic regulation. They can influence cellular processes like gene expression and metabolism through their effects on protein acetylation. These compounds have been found to modulate the function of metabolic enzymes in various pathways (Hirschey & Zhao, 2015).

  • Antioxidant and Antidote Properties : NAC, in particular, is well-recognized for its antioxidant properties and as an antidote for conditions associated with glutathione deficiency. It has been effectively used in various infections, genetic defects, and metabolic disorders (Atkuri, Mantovani, Herzenberg, & Herzenberg, 2007).

  • Influenza and Respiratory Diseases : NAC has been shown to decrease the frequency and severity of influenza-like episodes and improve cell-mediated immunity. It may not prevent virus infection but significantly reduces the incidence of clinically apparent disease (De Flora, Grassi, & Carati, 1997).

  • Cancer Prevention : Studies suggest that NAC has anticarcinogenic and antimutagenic effects against certain types of cancer due to its multiple protective mechanisms (Flora et al., 2004).

  • Radiocontrast-Induced Nephropathy Prevention : NAC has been explored for its potential in preventing radiocontrast-induced nephropathy. Its effectiveness may be attributed to its vasodilatory, renal medullary blood flow enhancement, and antioxidant properties (Fishbane, Durham, Marzo, & Rudnick, 2004).

  • Biomaterial Applications : Derivatives of Acetylurea like N-acetylcysteine have been used in biomaterial applications, particularly in tissue engineering and as drug delivery vehicles (Khor & Lim, 2003).

Safety And Hazards

Safety guidelines suggest not to breathe the dust of Acetylurea and to avoid contact with skin and eyes .

properties

IUPAC Name

N-carbamoylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZNOGGALENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060445
Record name Acetamide, N-(aminocarbonyl)-
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Acetylurea

CAS RN

591-07-1
Record name Acetylurea
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Record name Acetylurea
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Record name Acetylurea
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Record name Acetamide, N-(aminocarbonyl)-
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Record name Acetamide, N-(aminocarbonyl)-
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Record name Acetylurea
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Record name ACETYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
775
Citations
AS Isbjakowa, MS Grigoriev, DV Golubev… - Journal of Molecular …, 2020 - Elsevier
… However, the structures of the acetylurea complexes with rare-… acetylurea complex halides and to examine their structures. … We failed to isolate complexes of acetylurea with gadolinium …
Number of citations: 5 www.sciencedirect.com
A Imamura, S Murata, M Sakiyama - The Journal of Chemical …, 1988 - Elsevier
… acetylurea) or 3 g (for trimethyl isocyanurate) of water in the combustion bomb. For acetylurea… Measurements were carried out in the ranges 360 to 407 K and 330 to 360 K for acetylurea …
Number of citations: 10 www.sciencedirect.com
VG Rozinov, MY Dmitrichenko, VI Donskikh… - J. Gen. Chem. USSR …, 1987 - osti.gov
In continuation of the authors study of phosphorylation of acetamides we found that N-acetylurea reacts readily with both a solution and with a dispersion of PCl/sub 5/ in benzene to …
Number of citations: 5 www.osti.gov
Y Saito, K Machida - Spectrochimica Acta Part A: Molecular Spectroscopy, 1979 - Elsevier
… On the basis of these results, we conclude that acetylurea crystallizes in the frans--cis conformation at room temperature … It is quite reasonable that acetylurea, a hybrid compound …
Number of citations: 9 www.sciencedirect.com
EV Savinkina, PV Akulinin, DV Golubev, MS Grigoriev - Polyhedron, 2021 - Elsevier
… Acetylurea complexes with middle lanthanide halides, as well … compounds in the series of acetylurea complexes with rare-… The H atoms of acetylurea molecules were placed in …
Number of citations: 1 www.sciencedirect.com
N Al‐Awadi, MH Elnagdi, T Mathew… - Heteroatom …, 1996 - Wiley Online Library
… We attribute the lower reactivity of N-acetylurea to hydrogen bonding (111), which does … acetylurea. The fact that the hydrogen bonding in acetylthiourea is weaker than that in acetylurea …
Number of citations: 6 onlinelibrary.wiley.com
H Bergner - Canadian Journal of Animal Science, 1984 - cdnsciencepub.com
Acetamide was degraded in the rumen and was used for bacterial protein synthesis on a high level. Acetylurea was not degraded in the rumen. N-labelled urea returned via rumino-…
Number of citations: 6 cdnsciencepub.com
K Kishikawa, M Yamamoto, S Kohmoto, K Yamada - Chemistry Letters, 1989 - journal.csj.jp
The aldol addition reaction of chiral acetylurea with aldehydes diastereoselectively gives β-alkyl-β-hydroxypropionyl-ureas (3 and 4) and the methanolysis of the adducts 3 and 4, …
Number of citations: 8 www.journal.csj.jp
H Bergner, R Görsch, C Kijora, K Adam… - Archiv fur …, 1975 - europepmc.org
3 male sheep (phi 48.3 kg) were fed a semisynthetic diet containing acetyl urea as sole protein source and 15N-14C labelled acetyl urea (urea-C labelled) by intraruminal tube. A half …
Number of citations: 6 europepmc.org
B Rada, D Blaškovic, J Gut, F Šorm - Acta Virologica, 1963 - cabdirect.org
Abstract: Six acetylurea and two pyrimidine derivatives were examined by the plaque … inhibited selectively by chioroderivatives of acetylurea. Bromo and iodo acetylurea were not active. …
Number of citations: 4 www.cabdirect.org

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